Methyl2-amino-2-{bicyclo[2.1.1]hexan-1-yl}acetatehydrochloride
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Overview
Description
Methyl 2-amino-2-[(1s)-bicyclo[211]hexan-1-yl]acetate hydrochloride is a compound that features a bicyclic structure, specifically a bicyclo[211]hexane core This structure is notable for its rigidity and unique spatial arrangement, which can influence the compound’s chemical reactivity and biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-2-[(1s)-bicyclo[2.1.1]hexan-1-yl]acetate hydrochloride typically involves the construction of the bicyclo[2.1.1]hexane core followed by functionalization to introduce the amino and ester groups. One common approach is the use of photochemistry to achieve [2 + 2] cycloaddition reactions, which can efficiently form the bicyclic structure
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for photochemical steps and the development of catalytic processes to minimize the use of expensive reagents and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-[(1s)-bicyclo[2.1.1]hexan-1-yl]acetate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and acyl chlorides for substitution reactions. Reaction conditions typically involve controlling temperature, solvent choice, and reaction time to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the ester group can produce alcohols.
Scientific Research Applications
Methyl 2-amino-2-[(1s)-bicyclo[2.1.1]hexan-1-yl]acetate hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly those with rigid bicyclic structures.
Biology: The compound can be used to study the effects of rigid bicyclic structures on biological activity and molecular interactions.
Mechanism of Action
The mechanism of action of methyl 2-amino-2-[(1s)-bicyclo[2.1.1]hexan-1-yl]acetate hydrochloride involves its interaction with specific molecular targets, which can include enzymes, receptors, or other proteins. The rigid bicyclic structure can influence the compound’s binding affinity and specificity, potentially leading to unique biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclo[2.1.1]hexane derivatives, such as:
1,2-Disubstituted bicyclo[2.1.1]hexanes: These compounds have been studied as bioisosteres of ortho-substituted benzene rings and have shown high antifungal activity.
Bicyclo[3.1.0]hexanes: These compounds possess a different bicyclic structure but share some chemical properties with bicyclo[2.1.1]hexanes.
Uniqueness
Methyl 2-amino-2-[(1s)-bicyclo[2.1.1]hexan-1-yl]acetate hydrochloride is unique due to its specific functional groups and the presence of the hydrochloride salt, which can influence its solubility and stability. The combination of the bicyclic core with the amino and ester groups provides a versatile scaffold for further chemical modifications and applications.
Properties
Molecular Formula |
C9H16ClNO2 |
---|---|
Molecular Weight |
205.68 g/mol |
IUPAC Name |
methyl 2-amino-2-(1-bicyclo[2.1.1]hexanyl)acetate;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-8(11)7(10)9-3-2-6(4-9)5-9;/h6-7H,2-5,10H2,1H3;1H |
InChI Key |
ZZAKQRFYHMQSQF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C12CCC(C1)C2)N.Cl |
Origin of Product |
United States |
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